molecular formula C19H14FNO3 B12046823 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B12046823
M. Wt: 323.3 g/mol
InChI Key: XJOBZZDXDLFUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-fluorobenzaldehyde and 4-methoxybenzaldehyde with a nitrogen-containing reagent.

    Substitution Reactions: The fluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid: Lacks the methoxy group, which may affect its chemical and biological properties.

    2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid: Lacks the fluorine atom, leading to different reactivity and interactions.

    2-Phenyl-6-(4-methoxyphenyl)pyridine-4-carboxylic acid: Lacks both the fluorine and methoxy groups, resulting in distinct characteristics.

Uniqueness

2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which confer specific electronic and steric effects. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14FNO3

Molecular Weight

323.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C19H14FNO3/c1-24-16-8-4-13(5-9-16)18-11-14(19(22)23)10-17(21-18)12-2-6-15(20)7-3-12/h2-11H,1H3,(H,22,23)

InChI Key

XJOBZZDXDLFUMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.